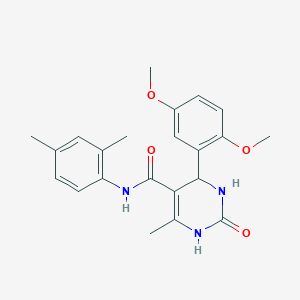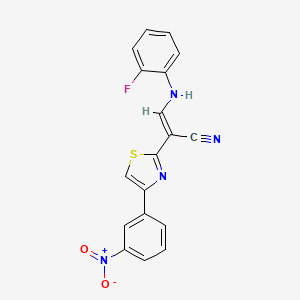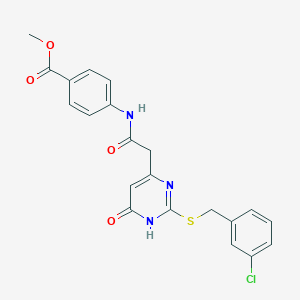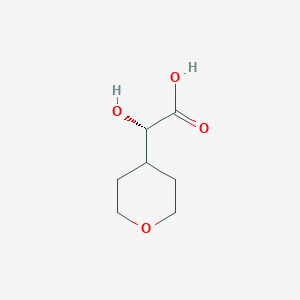
4-(3-Fluorophenyl)-2-methyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Fluorophenyl)-2-methyl-1,3-thiazole, also known as FMT, is a heterocyclic compound that contains a thiazole ring and a fluorophenyl group. It has attracted attention in scientific research due to its potential applications in drug discovery and development. In
Wirkmechanismus
The mechanism of action of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in various biological processes. For example, 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
4-(3-Fluorophenyl)-2-methyl-1,3-thiazole has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole can inhibit the production of nitric oxide and prostaglandin E2, two important mediators of inflammation. 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole has been reported to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Fluorophenyl)-2-methyl-1,3-thiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of pharmacological activities. 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole is also stable under various conditions, making it suitable for use in various assays. However, 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole has some limitations as well. It has low solubility in water, which can make it difficult to use in certain assays. In addition, 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole. One area of interest is the development of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole-based fluorescent probes for detecting biological molecules such as proteins and nucleic acids. Another area of interest is the investigation of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders. Further studies are also needed to elucidate the mechanism of action of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole and to identify its molecular targets.
Synthesemethoden
The synthesis of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole can be achieved through various methods. One of the most common methods is the reaction of 3-fluoroacetophenone with thiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting intermediate is then cyclized with acetic anhydride to form 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole. Another method involves the reaction of 3-fluoroacetophenone with thiosemicarbazide in the presence of a catalyst such as iodine, followed by cyclization with phosphorus pentoxide. Both methods have been reported to yield high purity 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole.
Wissenschaftliche Forschungsanwendungen
4-(3-Fluorophenyl)-2-methyl-1,3-thiazole has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole has also been investigated for its potential use as a fluorescent probe for detecting biological molecules such as proteins and nucleic acids.
Eigenschaften
IUPAC Name |
4-(3-fluorophenyl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNS/c1-7-12-10(6-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHCJBDMSRJDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B2800160.png)
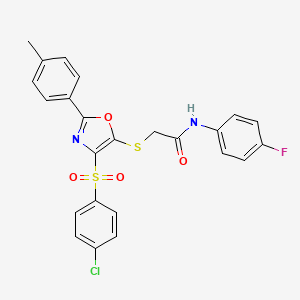
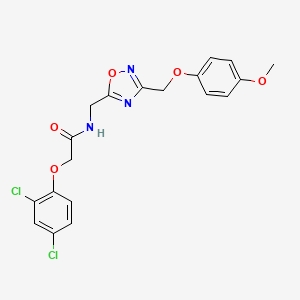
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2800165.png)
![7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2800166.png)
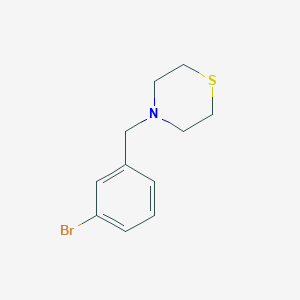
![(1S,6R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B2800170.png)
![[4-(2-Pyridin-2-ylethyl)phenyl]amine dihydrochloride](/img/no-structure.png)
![(3-Amino-5-((3,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2800174.png)
![1-(4-Methoxyphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2800175.png)
